

# ATN-224 Clinical Trial Outcomes: A Comparative Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical trial outcomes for **ATN-224** (bis-choline tetrathiomolybdate), a novel investigational agent. We will objectively compare its performance with alternative treatments, supported by available experimental data, to inform ongoing and future research in oncology.

## Mechanism of Action

**ATN-224** is an orally available, small-molecule inhibitor of copper-zinc superoxide dismutase (SOD1).<sup>[1]</sup> By chelating copper, **ATN-224** disrupts the function of SOD1, an enzyme crucial for managing oxidative stress and involved in the signaling pathways of various growth factors like VEGF and FGF-2.<sup>[1]</sup> The inhibition of SOD1 leads to an increase in reactive oxygen species, which can induce apoptosis in tumor cells and inhibit proliferation in endothelial cells, thereby exerting both direct antitumor and antiangiogenic effects.



[Click to download full resolution via product page](#)

#### Mechanism of Action of ATN-224

## Clinical Trial Data Summary

**ATN-224** has been evaluated in Phase I and II clinical trials across various cancer types, including advanced solid tumors, biochemically recurrent prostate cancer, and relapsed or refractory multiple myeloma.

## Advanced Solid Tumors: Phase I Trial

A Phase I dose-escalation study was conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of **ATN-224** in patients with advanced solid tumors.[\[2\]](#)

| Parameter                      | Value            | Reference           |
|--------------------------------|------------------|---------------------|
| Number of Patients             | 18               | <a href="#">[2]</a> |
| Treatment Cycles               | 78               | <a href="#">[2]</a> |
| Maximum Administered Dose      | 330 mg/day       | <a href="#">[2]</a> |
| Maximum Tolerated Dose (MTD)   | 300 mg/day       | <a href="#">[2]</a> |
| Dose-Limiting Toxicity         | Grade 3 Fatigue  | <a href="#">[2]</a> |
| Efficacy                       |                  |                     |
| Stable Disease > 6 months      | 2 patients       | <a href="#">[2]</a> |
| Pharmacodynamics               |                  |                     |
| Reduction in RBC SOD1 Activity | >90%             | <a href="#">[2]</a> |
| Time to Target Ceruloplasmin   | 21 days (median) | <a href="#">[2]</a> |

Key Toxicities (at MTD): Grade 3 anemia, grade 3 neutropenia, fatigue, and sulfur eructation.[\[2\]](#)

## Biochemically Recurrent Prostate Cancer: Phase II Trial

A randomized, non-comparative Phase II study evaluated two dose levels of **ATN-224** in patients with hormone-naïve, biochemically recurrent prostate cancer (NCT00405574).

| Outcome                              | Low Dose (30 mg/day)      | High Dose (300 mg/day)    | Reference |
|--------------------------------------|---------------------------|---------------------------|-----------|
| Number of Patients                   | 24                        | 23                        |           |
| PSA Progression-Free at 24 weeks     | 59% (95% CI: 33-82%)      | 45% (95% CI: 17-77%)      |           |
| Median PSA Progression-Free Survival | 30 weeks (95% CI: 21-40+) | 26 weeks (95% CI: 24-39+) |           |
| PSA Kinetics                         |                           |                           |           |
| Mean PSA Slope Decrease              | Significant (p=0.006)     | Not Significant           |           |
| Mean PSADT Increase                  | Significant (p=0.032)     | Not Significant           |           |

## Relapsed/Refractory Multiple Myeloma: Phase I Trial

A Phase I study assessed the safety and efficacy of **ATN-224** in combination with bortezomib in patients with multiple myeloma who had relapsed from or were refractory to bortezomib (NCT00352742).[\[3\]](#)[\[4\]](#)

| Parameter                          | Value                                                         | Reference |
|------------------------------------|---------------------------------------------------------------|-----------|
| Number of Patients                 | 21                                                            | [1]       |
| Efficacy                           |                                                               |           |
| Complete Response                  | 1 patient (>10 months)                                        | [1]       |
| Disease Progression within 90 days | 20 patients                                                   | [1]       |
| Recommended Phase II Dose          |                                                               |           |
| ATN-224                            | 210 mg daily for 21 days                                      | [1]       |
| Bortezomib                         | 1.0 mg/m <sup>2</sup> on days 8, 11, 15, 18 of a 28-day cycle | [1]       |

Dose-Limiting Toxicity: Grade 4 thrombocytopenia was observed in one patient in the cohort receiving 180 mg **ATN-224** and 1.3 mg/m<sup>2</sup> bortezomib.[1]

## Comparison with Standard of Care Advanced Solid Tumors (Second-Line Treatment)

Direct comparative trials are unavailable. However, historical data for second-line chemotherapy in advanced solid tumors after progression on platinum-based chemotherapy provide a benchmark.

| Treatment              | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
|------------------------|------------------------------|----------------------------------------|-----------|
| Various Chemotherapies | 7.7 - 13.5 months            | 5.1 - 8.4 months                       |           |

Note: These are not head-to-head comparisons and should be interpreted with caution due to differences in patient populations and study designs.

## Biochemically Recurrent Prostate Cancer

Standard management options include salvage radiation therapy (SRT) and androgen deprivation therapy (ADT).

| Treatment                                | Efficacy Outcome                            | Result                                    | Reference |
|------------------------------------------|---------------------------------------------|-------------------------------------------|-----------|
| Salvage Radiation Therapy (SRT)          | 5-year Biochemical Recurrence-Free Survival | 56% - 81%                                 |           |
| Androgen Deprivation Therapy (ADT) + SRT | 12-year Overall Survival                    | 76.3% (vs. 71.3% with placebo + SRT)      |           |
| Immediate vs. Delayed ADT                | Overall Survival                            | No significant difference in some studies |           |

## Experimental Protocols

### Measurement of Superoxide Dismutase 1 (SOD1) Activity



[Click to download full resolution via product page](#)

#### Workflow for SOD1 Activity Measurement

SOD1 activity in red blood cells was measured using a commercially available assay kit.<sup>[5]</sup> The principle of the assay involves the inhibition of a colorimetric reaction by SOD1. Briefly, whole blood is collected, and red blood cells are isolated and lysed. The lysate is then added to a reaction mixture containing a substrate that produces a colored product upon reduction by superoxide anions. The presence of SOD1 in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD1 activity, which is measured spectrophotometrically.<sup>[5]</sup>

## Measurement of Ceruloplasmin Levels



[Click to download full resolution via product page](#)

#### Workflow for Ceruloplasmin Measurement

Serum ceruloplasmin levels, a surrogate marker for systemic copper levels, were measured using an immunoturbidimetric assay on an automated clinical chemistry analyzer.<sup>[6]</sup> This method is based on the reaction between ceruloplasmin in the patient's serum and a specific antibody, leading to the formation of an insoluble complex. The turbidity of the solution, which is proportional to the ceruloplasmin concentration, is then measured.

## Calculation of PSA Kinetics



[Click to download full resolution via product page](#)

#### Workflow for PSA Kinetics Calculation

Prostate-Specific Antigen (PSA) kinetics, including PSA slope and PSA doubling time (PSADT), were calculated based on serial PSA measurements. The natural logarithm of PSA values is plotted against time, and a linear regression analysis is performed. The slope of this line represents the PSA slope. The PSADT is calculated from the slope using the formula:  $PSADT = \ln(2) / \text{slope.}$ <sup>[7]</sup> At least three PSA values over a period of at least 18 months are generally required for a meaningful assessment.<sup>[8]</sup>

## Conclusion

The clinical trial data for **ATN-224** demonstrate a manageable safety profile and suggest potential biological activity in advanced solid tumors, biochemically recurrent prostate cancer, and relapsed/refractory multiple myeloma. In prostate cancer, the low-dose regimen appeared to have a more favorable impact on PSA kinetics. The combination with bortezomib in multiple myeloma showed some efficacy in a heavily pre-treated population. However, the clinical development of **ATN-224** appears to have stalled, with no recent large-scale trials reported. Further investigation would be necessary to establish its definitive role in cancer therapy and to identify patient populations most likely to benefit. The provided data and methodologies can

serve as a valuable reference for researchers exploring copper chelation and SOD1 inhibition as therapeutic strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. A Study of ATN-224 and Bortezomib in Patients With Multiple Myeloma [[clin.larvol.com](https://clin.larvol.com)]
- 4. ClinicalTrials.gov [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 5. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 6. [labcorp.com](https://labcorp.com) [[labcorp.com](https://labcorp.com)]
- 7. Changes in PSA Kinetics Predict Metastasis-Free Survival in Men with PSA-Recurrent Prostate Cancer Treated with Non-Hormonal Agents: Combined Analysis of 4 Phase II Trials - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [gpnotebook.com](https://gpnotebook.com) [[gpnotebook.com](https://gpnotebook.com)]
- To cite this document: BenchChem. [ATN-224 Clinical Trial Outcomes: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667433#review-of-clinical-trial-outcomes-for-atn-224>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)